5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Overview
Description
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: is a chemical compound with the molecular formula C13H10N2O. It belongs to the class of dibenzodiazepines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with muscarinic receptors .
Mode of Action
It’s structurally similar compounds have been reported to inhibit tumor cell proliferation through apoptosis induction .
Biochemical Pathways
It has been reported that structurally similar compounds can affect the mitochondrial membrane potential (δψm) and raise the levels of reactive oxygen species (ros) .
Result of Action
The compound has been reported to exhibit potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM . It has been shown to arrest both lung (A549) and breast (MDAMB-231) cancer cell lines in the G2/M phase of the cell cycle in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the cyclization of 2-aminobenzoic acid derivatives with substituted 2-chloronitrobenzenes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is used as a building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents .
Biology: In biological research, this compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting the proliferation of various human cancer cell lines .
Medicine: The compound’s potential as an anti-cancer agent makes it a candidate for further development in medicinal chemistry. Its derivatives may be used in the design of new therapeutic agents for cancer treatment .
Comparison with Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound is a chlorinated derivative with similar biological activities.
11H-Dibenzo[b,c][1,4]diazepin-11-one: Another structurally related compound with potential medicinal applications.
Uniqueness: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its specific structure and the ability to induce apoptosis in cancer cells. Its derivatives have shown potent anti-cancer activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFXAAMMFTLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206884 | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5814-41-5 | |
Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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